3-((4-chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Lipophilicity Drug-likeness Permeability

3-((4-Chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide (CAS 1705397-65-4) is a synthetic 1,3-disubstituted azetidine bearing a 4-chlorophenylsulfonyl group at the 3-position and an N-(4-trifluoromethyl)phenyl carboxamide at the 1-position. This compound belongs to the phenylazetidine carboxamide class, which has been explored as modulators of nuclear receptors such as NURR-1.

Molecular Formula C17H14ClF3N2O3S
Molecular Weight 418.82
CAS No. 1705397-65-4
Cat. No. B2923603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide
CAS1705397-65-4
Molecular FormulaC17H14ClF3N2O3S
Molecular Weight418.82
Structural Identifiers
SMILESC1C(CN1C(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClF3N2O3S/c18-12-3-7-14(8-4-12)27(25,26)15-9-23(10-15)16(24)22-13-5-1-11(2-6-13)17(19,20)21/h1-8,15H,9-10H2,(H,22,24)
InChIKeyWVVLNACLIGJCQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide (CAS 1705397-65-4): Procurement-Relevant Physicochemical and Scaffold Profile


3-((4-Chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide (CAS 1705397-65-4) is a synthetic 1,3-disubstituted azetidine bearing a 4-chlorophenylsulfonyl group at the 3-position and an N-(4-trifluoromethyl)phenyl carboxamide at the 1-position [1]. This compound belongs to the phenylazetidine carboxamide class, which has been explored as modulators of nuclear receptors such as NURR-1 [2]. The presence of both electron-withdrawing substituents (Cl, CF3) and a sulfonyl moiety distinguishes it from simpler azetidine carboxamides, imparting a predicted logP of 4.503 and a molecular weight of 418.82 Da [1].

Why Generic Substitution of 3-((4-Chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide Is Scientifically Unreliable


In-class azetidine-1-carboxamides cannot be interchanged without risking substantial changes in key drug-like properties. As shown below, the target compound's predicted logP (4.503) is nearly two orders of magnitude more lipophilic than the des-sulfonyl amino analog (logP 2.59) . Even a positional isomer (ZINC216097433) differs by ΔlogP = -0.43 and ΔtPSA = +7 Ų [1]. These differences directly impact membrane permeability, solubility, metabolic stability, and off-target binding—rendering simple analog substitution scientifically indefensible without confirmatory experimental data.

Quantitative Differentiation Evidence for 3-((4-Chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide


Lipophilicity (logP) vs. Des-Sulfonyl Amino Analog

The target compound exhibits a predicted logP of 4.503, compared to logP = 2.59 for the des-sulfonyl analog 3-amino-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide [1]. The +1.91 log unit increase reflects the substantial lipophilic contribution of the 4-chlorophenylsulfonyl group.

Lipophilicity Drug-likeness Permeability

Polar Surface Area and Hydrogen Bond Donor Profile vs. Positional Isomer

The target compound has a topological polar surface area (tPSA) of 59 Ų and 2 hydrogen bond donors (HBD), versus tPSA = 66 Ų and HBD = 1 for the positional isomer ZINC216097433 [1][2]. The lower tPSA and additional HBD of the target compound are predicted to favor blood-brain barrier penetration while also offering distinct intermolecular interaction capacity.

Polar surface area Blood-brain barrier Hydrogen bonding

Fraction sp3 Comparison and Predicted Metabolic Stability vs. Isomer

The target compound has a fraction of sp3-hybridized carbons (fsp3) of 0.18, whereas the positional isomer ZINC216097433 exhibits fsp3 = 0.24 [1][2]. The lower fsp3 indicates a more planar, aromatic-rich structure.

Fraction sp3 Metabolic stability Flatness

Scaffold Divergence from Bicyclic Azetidine with Known ELOVL6 Inhibitory Activity

The target compound features a monocyclic azetidine scaffold, in contrast to the 8-azabicyclo[3.2.1]octane core of BDBM50293800, which exhibits IC50 = 2850 nM against human ELOVL6 [1]. While no direct potency data exist for the target compound on ELOVL6, the scaffold difference represents a significant departure in shape, conformational flexibility, and vector presentation of substituents [2].

ELOVL6 Scaffold hopping Ligand efficiency

Electrophilic Sulfonyl Group as Potential Covalent Warhead

The target compound contains a 4-chlorophenylsulfonyl group, a moiety structurally related to the phenylsulfonyl group in JM54 (N-benzyl-2-oxo-4-(phenylsulfonyl)azetidine-1-carboxamide), which is reported as a potent and irreversible enzyme inhibitor [1]. No covalent inhibition data are available for the target compound itself.

Covalent inhibitor Sulfonyl warhead Enzyme inhibition

Optimal Research and Industrial Application Scenarios for 3-((4-Chlorophenyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide


CNS-Penetrant Probe Design and Neuropharmacology

With a predicted logP of 4.503 [1] and tPSA of 59 Ų [1], this compound falls within the favorable range for blood-brain barrier penetration. The combination of a trifluoromethyl group (a recognized CNS-privileged moiety) and a 4-chlorophenylsulfonyl group makes it a candidate for neuroscience target exploration, where adequate CNS exposure is critical.

Structure-Activity Relationship Expansion of Azetidine-Based Inhibitors

The monocyclic azetidine core distinguishes this compound from bicyclic analogs that have shown weak ELOVL6 inhibition (IC50 = 2850 nM) [2]. Its distinct scaffold topology and substituent pattern enable SAR studies to probe the contribution of ring flexibility and substitution vectors to potency and selectivity, potentially yielding improved ligand efficiency over the bicyclic lead.

Electrophilic Fragment for Covalent Inhibitor Screening

The 4-chlorophenylsulfonyl group bears structural similarity to known irreversible azetidine sulfonamide inhibitors such as JM54 [3]. This compound can serve as an electrophilic fragment for screening against nucleophilic enzyme targets (e.g., cysteine proteases, deubiquitinases) in biochemical or mass spectrometry-based covalent ligand discovery campaigns.

Physicochemical Benchmarking in Drug-Likeness Optimization

The marked physicochemical divergence between this compound (logP 4.503, fsp3 0.18) [1] and its positional isomer (logP 4.069, fsp3 0.24) [4] provides a controlled pair for benchmarking how subtle structural changes impact solubility, metabolic stability, and promiscuity—valuable for drug discovery programs optimizing azetidine-containing series.

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